Menthyl salicylate

Descripción general

Descripción

Menthyl salicylate is an ester of menthol and salicylic acid. It is commonly used for its analgesic and anti-inflammatory properties, particularly in topical formulations for the relief of minor aches and pains of muscles and joints. This compound combines the cooling effect of menthol with the pain-relieving properties of salicylic acid, making it a popular ingredient in various over-the-counter products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Menthyl salicylate is synthesized through an esterification reaction between menthol and salicylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves the same esterification reaction but on a larger scale. The process includes the use of large reactors equipped with reflux condensers to maintain the reaction temperature and ensure efficient mixing of the reactants. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Methyl salicylate is hydrolyzed under acidic or basic conditions to form salicylic acid (C₇H₆O₃) and methanol (CH₃OH).

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Conditions : Concentrated H₂SO₄ or HCl at reflux (90–100°C) .

-

Product : Salicylic acid (yield: ~94% under optimized conditions) .

Base-Catalyzed Hydrolysis (Saponification)

-

Mechanism : OH⁻ attacks the ester carbonyl, forming a carboxylate intermediate (compound Y ), which is acidified to salicylic acid .

-

Conditions : NaOH (5–10% w/w) at elevated temperatures.

-

Kinetics : Accelerated by glycine at pH 9 due to intramolecular hydrogen bonding in the ortho-hydroxyl group .

Table 1: Hydrolysis Conditions and Yields

| Catalyst | pH | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| H₂SO₄ | <2 | 90–100 | 5–6 | 94 | |

| NaOH + glycine | 9 | 25 | 24 | 98* | |

| *Estimated from NMR data. |

Fischer Esterification

-

Reactants : Salicylic acid + methanol.

-

Conditions : Reflux (65–70°C) for 5–6 hours; excess methanol drives equilibrium 9.

Transesterification

-

Reactants : Acetylsalicylic acid (ASA) + methanol.

-

Conditions : Microwave irradiation (120°C, 40 min).

Key Reaction Pathway :

Atmospheric Oxidation by Cl Radicals

-

Mechanism : Cl abstraction at the meta position of the aromatic ring, forming benzoate radicals .

-

Products : Salicylic acid derivatives and NO adducts.

Thermal Decomposition

Aminolysis and Stability

Methyl salicylate reacts with amino acids in alkaline media, but glycine does not form amide bonds. Instead, it accelerates hydrolysis via carboxylate intermediacy .

Critical Factors :

-

Ortho-hydroxyl group stabilizes intermediates via hydrogen bonding.

-

Hydrolysis half-life: 1.14 days in environmental conditions .

Industrial and Environmental Reactions

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Pain Relief

Menthyl salicylate is primarily recognized for its analgesic properties. It is commonly used in topical formulations for the relief of musculoskeletal pain, including conditions such as arthritis, back pain, and sports injuries. The mechanism involves counterirritation, where the cooling sensation from menthol is followed by a warming effect from methyl salicylate, which helps to distract the nervous system from pain signals.

- Clinical Studies : A study demonstrated that a patch containing 10% this compound and 3% menthol significantly reduced pain intensity in patients with mild to moderate muscle strains compared to a placebo . Another investigation highlighted the efficacy of topical formulations in providing symptomatic relief for acute musculoskeletal pain, although evidence for chronic pain relief remains inconclusive .

1.2 Dermatological Applications

this compound is also utilized in dermatology for its anti-inflammatory effects. Its application can help manage conditions like psoriasis and eczema by reducing inflammation and promoting skin healing.

- Case Study : A case report discussed the systemic toxicity associated with excessive use of methyl salicylate in treating psoriasis, indicating that while effective, careful dosage is crucial to avoid adverse effects .

Agricultural Uses

Recent studies have explored the potential of this compound as a plant defense mechanism. Research indicates that exogenous application can induce defensive responses in crops against pests such as aphids.

- Experimental Findings : In a controlled study, Brassica plants treated with this compound showed a significant reduction in aphid larviposition compared to untreated controls. Specifically, plants treated with 100 mg/L of this compound exhibited a 36% reduction in pest settlement .

Formulation and Delivery Methods

The effectiveness of this compound is heavily influenced by its formulation and delivery methods. Various strategies are employed to enhance skin permeation and therapeutic efficacy.

- Delivery Systems : Emerging technologies include microemulsions and liposomal formulations aimed at improving the bioavailability of this compound when applied topically . These innovations are crucial for maximizing therapeutic outcomes while minimizing side effects.

Data Tables

Mecanismo De Acción

Menthyl salicylate exerts its effects through a combination of the actions of menthol and salicylic acid. Menthol acts as a counterirritant, providing a cooling sensation that helps to distract from deeper pain. It also enhances the penetration of salicylic acid through the skin. Salicylic acid inhibits the enzyme cyclooxygenase, reducing the formation of prostaglandins, which are mediators of pain and inflammation .

Comparación Con Compuestos Similares

Menthyl salicylate is unique in its combination of menthol and salicylic acid, providing both cooling and analgesic effects. Similar compounds include:

Salicylic acid: The parent compound, widely used for its anti-inflammatory and keratolytic properties.

Menthol: Used alone for its cooling and analgesic effects, often found in topical pain relief products.

This compound stands out due to its dual action, making it a versatile and effective compound for various applications.

Actividad Biológica

Menthyl salicylate, a compound derived from salicylic acid, is widely recognized for its various biological activities, particularly in therapeutic and agricultural applications. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

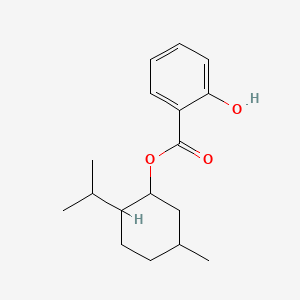

This compound is an ester formed from menthol and salicylic acid. Its chemical structure can be represented as follows:

This compound is often used in topical analgesics due to its ability to penetrate the skin and provide localized relief from pain.

Biological Activities

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in macrophage cells stimulated with lipopolysaccharides (LPS) . The mechanism involves the reduction of reactive oxygen species (ROS) and nitric oxide (NO) levels, indicating its potential as a therapeutic agent in inflammatory conditions.

| Cytokine | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|

| TNF-α | 56.20 | 3.0 |

| IL-1β | 51.72 | 3.0 |

| IL-6 | To be determined | 3.0 |

2. Vasodilatory Action

This compound has been shown to possess vasodilatory effects, leading to increased localized blood flow and elevated tissue temperature . This property is beneficial in topical formulations aimed at relieving muscle pain and soreness.

Case Studies

Case Study 1: Salicylate Toxicity

A notable case involved a patient who experienced acute toxicity from excessive use of salicylates, including this compound . The patient presented with neurological deficits and high serum salicylate levels, highlighting the risks associated with improper use of topical analgesics. Treatment included intravenous sodium bicarbonate and activated charcoal, leading to a complete recovery within 48 hours.

Case Study 2: Dermal Absorption

Another case reported severe toxicity due to dermal absorption of oil of wintergreen, which contains high concentrations of methyl salicylate . The patient exhibited signs of respiratory alkalosis and metabolic disturbances, underscoring the dangers of topical applications in vulnerable populations such as the elderly.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Mediators: By suppressing the production of cytokines and NO, this compound mitigates inflammatory responses.

- Glucosylation Pathway: Research indicates that glucosylation processes involving methyl salicylate may modulate systemic defense responses in plants, suggesting potential applications in agricultural biostimulants .

Propiedades

Key on ui mechanism of action |

Menthol dilates the blood vessels causing a sensation of coldness, followed by an analgesic effect. Menthol also acts as a penetration enhancer, increasing the penetration of drugs when applied on the skin, to give a faster onset of action. Methyl salicylate is a salicylic acid derivative, and when combined with menthol, produces menthyl salicylate. Salicylates inhibit cyclooxygenase, thereby reducing the formation of prostaglandins, and cause platelet dysfunction Methyl salicylate is used topically as a counter-irritant. Upon application, it is absorbed through the skin and is applied for the relief of pain in rheumatic conditions and painful muscle or joints. The menthol dilates blood vessels, why the salicylate portion provides a topical anesthetic and analgesic action on the affected area. The cooling and warning action may interfere with the transmission of pain signals through nerves. |

|---|---|

Número CAS |

89-46-3 |

Fórmula molecular |

C17H24O3 |

Peso molecular |

276.4 g/mol |

Nombre IUPAC |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3/t12-,13+,16-/m1/s1 |

Clave InChI |

SJOXEWUZWQYCGL-DVOMOZLQSA-N |

SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C |

SMILES isomérico |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2O)C(C)C |

SMILES canónico |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C |

Punto de ebullición |

186 |

Key on ui other cas no. |

89-46-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Menthyl Salicylate based on the provided research papers?

A1: While this compound possesses analgesic and anti-inflammatory properties, the provided research focuses on its application as a flavoring agent and aroma component in products like Shuangling Linimentum [] and green tea []. Specifically, it contributes to the characteristic aroma profiles of these products.

Q2: How is this compound quantified in complex mixtures like tea and essential oils?

A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique employed to analyze this compound in complex mixtures [, ]. This method allows for the separation and identification of individual volatile compounds, including this compound, based on their retention times and mass spectra.

Q3: Can you describe a method for producing high-purity this compound?

A3: Unfortunately, the provided research papers do not detail the synthesis of this compound. They primarily focus on its analysis and presence in specific products. Further research is needed to address its production methods.

Q4: The abstract of one paper mentions "Salicylhydroxamic acid." Is there a connection between this compound and this compound?

A4: While both compounds share a structural similarity containing a salicylate moiety, they are distinct. The paper focusing on Salicylhydroxamic acid [] describes an improved production method for this compound, which has applications in areas such as medicine and agriculture. This research does not directly relate to this compound's properties or applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.